An In-Depth Technical Guide to the Adrenocorticotropic Hormone Fragment Analog: Tyr-Met-Glu-His-Phe-Arg-Trp-Gly
An In-Depth Technical Guide to the Adrenocorticotropic Hormone Fragment Analog: Tyr-Met-Glu-His-Phe-Arg-Trp-Gly
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide Tyr-Met-Glu-His-Phe-Arg-Trp-Gly, an analog of the naturally occurring Adrenocorticotropic Hormone (ACTH) fragment, ACTH(4-10). We delve into the historical context of its discovery, tracing back to the initial isolation and characterization of ACTH. The guide elucidates the synthesis, biological activity, and mechanism of action of this octapeptide, with a particular focus on its interactions with melanocortin receptors. Detailed experimental protocols for synthesis, purification, and characterization are provided, alongside a critical analysis of its structure-activity relationship. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropeptides and their therapeutic potential.
Introduction: From a Prohormone to a Bioactive Fragment
The story of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly is intrinsically linked to the discovery and exploration of Adrenocorticotropic Hormone (ACTH). ACTH, a 39-amino acid polypeptide hormone, is produced and secreted by the anterior pituitary gland. Its primary role is to regulate the production and release of cortisol from the adrenal cortex. The discovery of ACTH in the 1930s was a landmark in endocrinology, paving the way for a deeper understanding of the hypothalamic-pituitary-adrenal (HPA) axis and the body's response to stress.
Subsequent research revealed that ACTH is derived from a larger precursor protein called pro-opiomelanocortin (POMC). The enzymatic processing of POMC yields not only ACTH but also other biologically active peptides, including melanocyte-stimulating hormones (MSHs). This shared origin explains the overlapping biological activities observed among these peptides.
A pivotal moment in this field was the realization that the full 39-amino acid sequence of ACTH was not necessary for all its biological effects. Scientists began to synthesize and study various fragments of ACTH to identify the minimal sequence required for specific activities. This led to the identification of the heptapeptide sequence Met-Glu-His-Phe-Arg-Trp-Gly, corresponding to amino acids 4-10 of ACTH, as a key player in mediating non-adrenal, centrally-mediated effects.[1][2]
The subject of this guide, Tyr-Met-Glu-His-Phe-Arg-Trp-Gly, is a synthetic analog of this naturally occurring ACTH(4-10) fragment. The addition of a tyrosine residue at the N-terminus is a common strategy in peptide chemistry to facilitate radioiodination for use in receptor binding assays and other analytical techniques.[3] This modification has enabled researchers to meticulously study the binding characteristics and pharmacology of this important neuropeptide fragment.
Physicochemical Properties
The fundamental physicochemical properties of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₅₃H₆₈N₁₄O₁₂S |
| Molecular Weight | 1125.26 g/mol |
| Amino Acid Sequence | Tyr-Met-Glu-His-Phe-Arg-Trp-Gly |
| One-Letter Code | YMEHFRWG |
| CAS Number | 131374-17-9[4] |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water |
Synthesis and Purification
The synthesis of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology.[5][6]
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Shaker vessel
-
Filtration apparatus
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the shaker vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) in DMF.
-
Add HOBt (1 equivalent) and DIC (1 equivalent) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence (Arg, Phe, His, Glu, Met, Tyr).
-
Cleavage and Deprotection:
-
After the final coupling and washing, dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Lyophilization: Lyophilize the crude peptide to obtain a white powder.
Purification and Characterization
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
RP-HPLC Protocol:
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
The purified fractions are collected, pooled, and lyophilized. The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).
Biological Activity and Mechanism of Action
The biological activities of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly are largely attributed to its core ACTH(4-10) sequence. Unlike the full-length ACTH, this fragment is devoid of significant steroidogenic activity.[7] Instead, its effects are primarily observed in the central nervous system.
Neurological and Behavioral Effects
Numerous studies have demonstrated that ACTH(4-10) and its analogs influence various cognitive functions:
-
Learning and Memory: The peptide has been shown to facilitate both active and passive avoidance learning and improve short-term memory consolidation.[5]
-
Attention and Arousal: Research suggests that ACTH(4-10) can enhance attention and arousal, which may contribute to its effects on learning and memory.[8][9]
-
Neuroprotection: ACTH-related peptides have shown neuroprotective properties in various models of neuronal injury.[10]
Cardiovascular Effects
Intravenous administration of ACTH(4-10) has been observed to produce pressor and cardioaccelerator effects, which are thought to be mediated by the release of catecholamines.[11]
Mechanism of Action: The Melanocortin Receptors
The biological effects of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly are mediated through its interaction with a family of G protein-coupled receptors known as melanocortin receptors (MCRs). There are five subtypes of MCRs (MC1R to MC5R), each with a distinct tissue distribution and physiological role.
The ACTH(4-10) fragment is known to be an agonist at the melanocortin 4 receptor (MC4R).[5][12] The binding of the peptide to MC4R initiates a downstream signaling cascade.
Signaling Pathway:
-
Receptor Binding: The peptide binds to the extracellular domain of the MC4R.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs.
-
Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Cellular Response: PKA then phosphorylates various downstream target proteins, leading to the observed physiological effects.
Structure-Activity Relationship
The biological activity of ACTH(4-10) and its analogs is highly dependent on their amino acid sequence and conformation.[1] Structure-activity relationship (SAR) studies have provided valuable insights into the key residues for receptor binding and activation.
-
The core sequence His-Phe-Arg-Trp is considered crucial for the biological activity of melanocortins.
-
Modifications at the N- and C-termini can significantly alter the potency and selectivity of the peptide for different MCR subtypes.
-
The addition of the N-terminal tyrosine in Tyr-Met-Glu-His-Phe-Arg-Trp-Gly, while primarily for analytical purposes, can also influence its biological activity, though this is not its primary design rationale.
Applications in Research
The synthetic peptide Tyr-Met-Glu-His-Phe-Arg-Trp-Gly is a valuable tool for researchers in several areas:
-
Receptor Binding Studies: The N-terminal tyrosine allows for easy radioiodination (e.g., with ¹²⁵I), creating a radioligand for use in competitive binding assays to determine the affinity of other compounds for melanocortin receptors.[13]
-
Pharmacological Characterization: It serves as a reference compound for studying the pharmacology of MC4R and for screening new drug candidates targeting this receptor.
-
Neuroscience Research: It is used to investigate the role of the melanocortin system in cognitive processes, behavior, and neuroprotection.
Conclusion
The peptide Tyr-Met-Glu-His-Phe-Arg-Trp-Gly, a synthetic analog of the ACTH(4-10) fragment, represents a significant tool in the field of neuropeptide research. Its discovery and development are rooted in the broader history of ACTH and the quest to understand the structure-function relationships of this multifaceted hormone. While the core sequence dictates its primary biological activities, particularly its effects on the central nervous system via melanocortin receptors, the addition of the N-terminal tyrosine has been instrumental in facilitating detailed pharmacological studies. This in-depth guide provides the necessary technical information for researchers and drug development professionals to effectively utilize and further investigate the potential of this and related peptides.
References
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- Dolotov, O. V., Seredenina, T. S., Levitskaya, N. G., Kamensky, A. A., & Grivennikov, I. A. (2006). Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus. Brain research, 1117(1), 54–60.
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- Dornbush, R. L., & Nikolovski, O. (1976). ACTH 4-10 and short-term memory. Pharmacology, biochemistry, and behavior, 5(1), 69-72.
- Sharma, A., & Chaudhary, N. (2020). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. RSC Advances, 10(58), 35086-35097.
- Jolles, J., & Verhoef, J. (1982). Modulation of brain polyphosphoinositide metabolism by acth and fragments. ACTH and the Brain, 139-150.
- Hol, E. M., Gispen, W. H., & Bär, P. R. (1995). ACTH-related peptides: receptors and signal transduction systems involved in their neurotrophic and neuroprotective actions. Peptides, 16(5), 979-993.
- Fehm-Wolfsdorf, G., Bachholz, G., & Born, J. (1992). Time Course of ACTH 4-10 Effects on Human Attention. Psychoneuroendocrinology, 17(2-3), 257-266.
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- Gao, J., O'Donoghue, J. A., Hui, T. E., & Larson, S. M. (1998). Impact of the high tyrosine fraction in complementarity determining regions: measured and predicted effects of radioiodination on IgG immunoreactivity. International journal of cancer, 78(6), 761–766.
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Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]
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Wikipedia. (2024, January 10). Amino acid. Retrieved from [Link]
- Gallo-Payet, N., & Payet, M. D. (2017). Comparative Effect of ACTH and Related Peptides on Proliferation and Growth of Rat Adrenal Gland. Frontiers in endocrinology, 8, 150.
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Wikipedia. (2023, December 29). Post-translational modification. Retrieved from [Link]
- Smits, G., Govaerts, C., & Vassart, G. (2002). Tyrosine sulfation is required for agonist recognition by glycoprotein hormone receptors.
- Joseph, C. G., Wilczynski, A. M., & Xiang, Z. (2013). Structure-activity relationships of the unique and potent agouti-related protein (AGRP)-melanocortin chimeric Tyr-c[beta-Asp-His-DPhe-Arg-Trp-Asn-Ala-Phe-Dpr]-Tyr-NH2 peptide template. ACS medicinal chemistry letters, 4(11), 1045–1050.
- Gibson, A., & Johnston, G. D. (1987). Modulation of the actions of tyrosine by alpha 2-adrenoceptor blockade. Journal of the Royal Society of Medicine, 80(1), 23-26.
- Berson, S. A., & Yalow, R. S. (1968). Radioimmunoassay of ACTH in plasma.
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